molecular formula C13H7BrClN3OS B11461682 4-bromo-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide

4-bromo-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No.: B11461682
M. Wt: 368.64 g/mol
InChI Key: CFONQBMDOSQERO-UHFFFAOYSA-N
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Description

4-bromo-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and benzothiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiadiazole core, which is then functionalized with bromine and chlorine atoms. The final step involves the formation of the benzamide linkage.

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and chlorine sources under acidic conditions.

    Bromination and Chlorination:

    Amidation: The final step involves the reaction of the brominated and chlorinated benzothiadiazole with a suitable amine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and high-purity reagents to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary but often involve disruption of cellular processes.

    Material Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to its conductive or luminescent properties.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2,1,3-benzothiadiazol-4-yl)benzamide: Lacks the chlorine atom, which may affect its reactivity and applications.

    N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide: Lacks the bromine atom, potentially altering its electronic properties.

Uniqueness

4-bromo-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and physical properties. This dual substitution pattern can enhance its utility in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H7BrClN3OS

Molecular Weight

368.64 g/mol

IUPAC Name

4-bromo-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)benzamide

InChI

InChI=1S/C13H7BrClN3OS/c14-8-3-1-7(2-4-8)13(19)16-11-9(15)5-6-10-12(11)18-20-17-10/h1-6H,(H,16,19)

InChI Key

CFONQBMDOSQERO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC3=NSN=C32)Cl)Br

Origin of Product

United States

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